

Application Note: Isomer-Specific Quantification of Tetrachlorodifluoroethanes in Atmospheric Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1,2,2-Tetrachloro-1,2-difluoroethane

Cat. No.: B1219685

[Get Quote](#)

Introduction

Tetrachlorodifluoroethanes (C₂Cl₄F₂) are a group of chlorofluorocarbons (CFCs) with two structural isomers of atmospheric interest: 1,1,1,2-tetrachloro-2,2-difluoroethane (CFC-112a) and **1,1,2,2-tetrachloro-1,2-difluoroethane** (CFC-112). These compounds are potent ozone-depleting substances and greenhouse gases. Although the production of CFCs has been phased out under the Montreal Protocol, they are still observed in the atmosphere, likely due to emissions from existing banks, inadvertent production as byproducts, or use as feedstocks in the production of other chemicals.^{[1][2][3]} Accurate and isomer-specific quantification of these compounds in atmospheric samples is crucial for monitoring their sources, understanding their atmospheric chemistry, and assessing their impact on the ozone layer and climate.

This application note provides a detailed protocol for the isomer-specific quantification of CFC-112 and CFC-112a in atmospheric samples using gas chromatography-mass spectrometry (GC-MS) with pre-concentration.

Quantitative Data Summary

Atmospheric concentrations of CFC-112 and CFC-112a are in the parts-per-trillion (ppt) range. The following table summarizes reported atmospheric mole fractions.

Compound	Isomer	Mole Fraction (ppt)	Year of Measurement	Location	Reference
Tetrachlorodifluoroethane	CFC-112	0.44	2012	Cape Grim, Tasmania	[2]
Tetrachlorodifluoroethane	CFC-112a	0.07	2012	Cape Grim, Tasmania	[2]
Tetrachlorodifluoroethane	CFC-112a	~0.08	2020	Global Mean	[1]

Experimental Protocols

This section details the methodology for the collection, preparation, and analysis of atmospheric samples for the quantification of tetrachlorodifluoroethane isomers.

Sample Collection

Whole air samples are collected in electropolished stainless steel canisters.

- Apparatus:
 - 2 L or 3 L electropolished stainless steel canisters.
 - High-pressure metal bellows pump.
 - Stainless steel tubing.
- Procedure:
 - Prior to use, canisters are evacuated to a high vacuum (< 10^-2 mbar) and heated to ensure cleanliness.
 - At the sampling site, the canister inlet is connected to a stainless steel sampling line, which should be flushed with ambient air for several minutes to avoid contamination.

- The canister valve is opened, and the pump is used to pressurize the canister with ambient air to a pressure of approximately 2-3 bar.
- The canister valve is closed, and the sampling line is disconnected.
- Canisters are shipped to the laboratory for analysis. It is important to assess the stability of the target compounds in the canisters over the storage period.[\[1\]](#)

Sample Preparation and Pre-concentration

Due to the low atmospheric concentrations of tetrachlorodifluoroethanes, a pre-concentration step is necessary to achieve the required analytical sensitivity. This is typically achieved through cryogenic trapping.

- Apparatus:
 - Cryogenic pre-concentration system.
 - Adsorbent trap (e.g., packed with HayeSep D or similar).
 - Liquid nitrogen or a cryocooler.
 - Mass flow controllers.
- Procedure:
 - A known volume of the air sample (typically 100-500 mL) is passed through the adsorbent trap, which is cooled to a low temperature (e.g., -100 °C) using liquid nitrogen or a cryocooler.
 - The tetrachlorodifluoroethane isomers, along with other less volatile compounds, are trapped on the adsorbent material, while more volatile components like nitrogen and oxygen pass through.
 - After trapping, the trap is rapidly heated, and the desorbed analytes are transferred to the gas chromatograph in a stream of high-purity carrier gas (e.g., helium).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

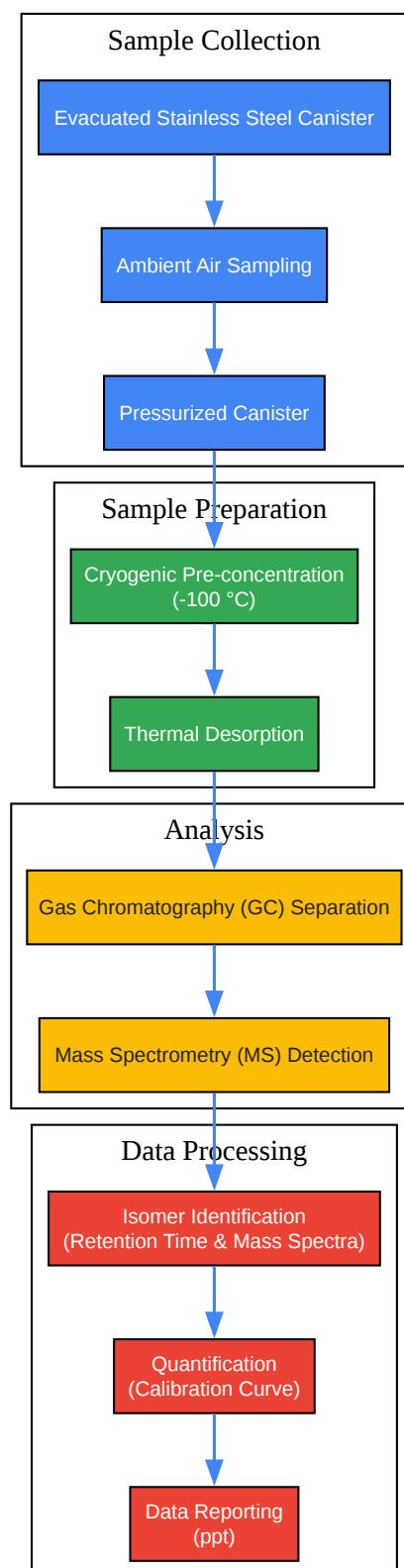
Isomer-specific separation and quantification are performed using a high-resolution gas chromatograph coupled to a mass spectrometer.

- Instrumentation:
 - Gas Chromatograph (GC) with a capillary column.
 - Mass Spectrometer (MS) detector (e.g., quadrupole or time-of-flight).
- GC Conditions (Recommended Starting Point):
 - Column: A mid-polarity capillary column is recommended for the separation of halogenated isomers. A good starting point would be a column with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) or a more polar phase if co-elution is observed. Column dimensions of 30-60 m length, 0.25-0.32 mm internal diameter, and 0.25-1.0 µm film thickness are typical.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
 - Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 200 °C.
 - Hold for 5 minutes. (This is a generic program and must be optimized for the specific column and instrument to achieve baseline separation of CFC-112 and CFC-112a.)
 - Injector: Splitless mode, with the injector temperature set to 250 °C.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity.

- Ions to Monitor (suggested based on common fragmentation patterns of chlorinated compounds):
 - CFC-112 (CCl₂FCCl₂F): The mass spectrum is characterized by fragments from the loss of chlorine and fluorine atoms. Key ions to consider for monitoring include m/z 167/169/171 ([C₂Cl₃F₂]⁺) and 131/133 ([C₂Cl₂F]⁺).
 - CFC-112a (CClF₂CCl₃): The mass spectrum will show characteristic isotopic patterns for chlorine-containing fragments. Key ions to consider include m/z 167/169/171 ([C₂Cl₃F₂]⁺) and 117/119/121 ([CCl₃]⁺). (The specific quantitation and confirmation ions should be determined by analyzing pure standards of each isomer.)

Calibration

Quantitative analysis is performed using external calibration with certified gas standards.


- Procedure:
 - Prepare a series of working standards by dynamic dilution of a high-concentration primary standard in a zero-air or high-purity nitrogen matrix.
 - The concentration range of the working standards should bracket the expected atmospheric concentrations of the target analytes.
 - Analyze each working standard using the same pre-concentration and GC-MS method as the atmospheric samples.
 - Construct a calibration curve by plotting the peak area of the quantitation ion against the known concentration for each isomer. A linear regression is typically used to fit the data.

Quality Assurance and Quality Control (QA/QC)

- Blanks: Regularly analyze blanks (zero air or high-purity nitrogen) to check for system contamination.
- Replicates: Analyze a subset of samples in duplicate or triplicate to assess analytical precision.

- Calibration Checks: Analyze a mid-level calibration standard periodically during a sample sequence to monitor instrument stability and response.
- Internal Standards: While not always necessary for whole air analysis with pre-concentration, the use of an internal standard (a compound not present in the atmosphere, with similar chemical properties to the analytes) can help to correct for variations in instrument response.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. ozone.unep.org [ozone.unep.org]
- 3. hinotek.com [hinotek.com]
- To cite this document: BenchChem. [Application Note: Isomer-Specific Quantification of Tetrachlorodifluoroethanes in Atmospheric Samples]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219685#isomer-specific-quantification-of-tetrachlorodifluoroethanes-in-atmospheric-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

